molecular formula C12H14O4 B14782903 Pentanoyl 2-hydroxybenzoate

Pentanoyl 2-hydroxybenzoate

Cat. No.: B14782903
M. Wt: 222.24 g/mol
InChI Key: KUQQYPSWYTULKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Valeroyl Salicylate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Valeroyl Salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Valeroyl Salicylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in understanding its effects on cellular processes.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and lifespan-extending properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Valeroyl Salicylate exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. By inhibiting COX-1, it reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

    Aspirin (Acetylsalicylic Acid): Like Valeroyl Salicylate, aspirin is an NSAID that inhibits COX enzymes to reduce inflammation.

    Salicylic Acid: A precursor to many salicylate compounds, it is used in skincare products for its keratolytic properties.

    Diflunisal: Another salicylate derivative with anti-inflammatory properties

Uniqueness: Valeroyl Salicylate is unique in its specific inhibition of COX-1 and its potential to extend lifespan and improve stress tolerance, which are not commonly observed in other similar compounds .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

pentanoyl 2-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-2-3-8-11(14)16-12(15)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3

InChI Key

KUQQYPSWYTULKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

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